8-Methylquinoline-6-carbaldehyde
Description
The exact mass of the compound 8-Methylquinoline-6-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 8-Methylquinoline-6-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Methylquinoline-6-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
8-methylquinoline-6-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-8-5-9(7-13)6-10-3-2-4-12-11(8)10/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSDFNFJBGCBTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=CC=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22934-43-6 | |
| Record name | 8-methylquinoline-6-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Methodological & Application
Step-by-step synthesis of 8-Methylquinoline-6-carbaldehyde from precursors
Executive Summary
This application note details a robust, scalable synthetic protocol for the preparation of 8-Methylquinoline-6-carbaldehyde (CAS: 22934-43-6) . This compound serves as a critical heteroaromatic scaffold in the development of kinase inhibitors and intercalating agents.
While direct formylation of the quinoline ring is often plagued by poor regioselectivity (favoring the C5 or C4 positions), this protocol utilizes a de novo ring construction strategy via a modified Skraup synthesis, followed by a controlled functional group reduction-oxidation sequence. This approach guarantees the installation of the aldehyde functionality at the C6 position with high regiochemical fidelity.
Retrosynthetic Analysis & Strategy
The synthetic strategy relies on the regioselective cyclization of a pre-functionalized aniline precursor. By starting with 4-amino-3-methylbenzoic acid , the methyl group (ortho to the amine) directs the ring closure to the unblocked ortho position, placing the methyl group at C8 and the carboxylic acid at C6 of the resulting quinoline.
Pathway Overview:
-
Cyclization: Modified Skraup reaction to form the quinoline core.
-
Activation: Esterification of the carboxylic acid.
-
Reduction: Chemoselective reduction to the benzylic alcohol.
-
Oxidation: Mild oxidation to the target aldehyde.
Figure 1: Retrosynthetic logic flow ensuring regiochemical integrity.
Experimental Protocols
Phase 1: Scaffold Construction (Modified Skraup Cyclization)
Objective: Synthesis of 8-Methylquinoline-6-carboxylic acid. Rationale: The use of sodium m-nitrobenzenesulfonate (Sulfo-mix conditions) as the oxidant mitigates the violence associated with traditional nitrobenzene-mediated Skraup reactions, allowing for a safer, more controlled exotherm.
Reagents:
-
Glycerol (3.0 eq)
-
Sulfuric acid (conc., 98%)
-
Sodium m-nitrobenzenesulfonate (0.6 eq)
-
Ferrous sulfate heptahydrate (0.05 eq, moderator)
Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.
-
Mixing: Charge the flask with 4-amino-3-methylbenzoic acid, sodium m-nitrobenzenesulfonate, ferrous sulfate, and glycerol. Mix to form a slurry.
-
Acid Addition: Add concentrated sulfuric acid dropwise (CAUTION: Exothermic) while maintaining the internal temperature below 60°C.
-
Reaction: Heat the mixture gradually to 140°C . A vigorous exotherm may occur around 120°C; remove the heating mantle temporarily if the temperature spikes. Maintain reflux at 140-150°C for 4 hours.
-
Quench: Cool to ~80°C and carefully pour the dark syrup into crushed ice/water (10 volumes).
-
Isolation: Adjust pH to 4.5–5.0 using 50% NaOH or NH4OH. The carboxylic acid product will precipitate as an off-white to tan solid.
-
Purification: Filter the solid, wash with water, and recrystallize from ethanol/water or acetic acid to remove tarry byproducts.
Key Process Parameter: Control of the exotherm during the 120°C–140°C transition is critical to prevent polymerization of acrolein (generated in situ), which leads to intractable tars.
Phase 2: Functional Group Transformation
Objective: Conversion of C6-COOH to C6-CHO via Alcohol Intermediate.
Rationale: Direct reduction of carboxylic acids to aldehydes is notoriously difficult to control. The Ester
Step 2A: Methyl Ester Formation
-
Suspend 8-methylquinoline-6-carboxylic acid in Methanol (anhydrous) .
-
Add H2SO4 (cat.) and reflux for 12 hours.
-
Evaporate methanol, neutralize with sat. NaHCO3, and extract with Ethyl Acetate.
-
Yields Methyl 8-methylquinoline-6-carboxylate (typically >90% yield).
Step 2B: Reduction to Alcohol
-
Dissolve the ester in anhydrous THF under Nitrogen.
-
Cool to 0°C. Add LiAlH4 (1.1 eq) portion-wise.
-
Stir at 0°C for 1 hour, then warm to RT for 1 hour.
-
Fieser Quench: Carefully add water (1x mL per g LiAlH4), 15% NaOH (1x), and water (3x).
-
Filter the granular precipitate. Concentrate the filtrate to obtain (8-Methylquinolin-6-yl)methanol .
Step 2C: Selective Oxidation to Aldehyde
-
Dissolve the alcohol in Dichloromethane (DCM) or Chloroform.
-
Add Activated Manganese Dioxide (MnO2) (10 eq).
-
Note: MnO2 is highly selective for benzylic/allylic alcohols and will not over-oxidize to the acid.
-
-
Stir vigorously at RT for 12–24 hours. Monitor by TLC.[3][4][5]
-
Filter through a pad of Celite to remove MnO2.
-
Concentrate to yield 8-Methylquinoline-6-carbaldehyde .
Data Summary & Validation
| Parameter | Phase 1 (Acid) | Phase 2A (Ester) | Phase 2B (Alcohol) | Phase 2C (Aldehyde) |
| State | Tan Solid | Off-white Solid | White/Pale Yellow Solid | Yellow Solid |
| Yield (Typical) | 60-70% | 90-95% | 85-90% | 80-85% |
| Key 1H NMR Signal | -COOH (broad, >12 ppm) | -OCH3 (~3.9 ppm, s) | -CH2OH (~4.8 ppm, s) | -CHO (~10.1 ppm, s) |
| Regiochemistry | Confirmed by coupling constants of aromatic protons (H5/H7 meta coupling) |
Mechanistic Workflow
The following diagram illustrates the critical decision points and chemical logic governing the synthesis.
Figure 2: Operational workflow highlighting critical phases and QC checkpoints.
References
-
Manske, R. H. F.; Kulka, M. "The Skraup Synthesis of Quinolines."[6] Organic Reactions, 1953 , 7, 59–98.[6] Link[6]
-
Clarke, H. T.; Davis, A. W. "Quinoline."[6] Organic Syntheses, 1922 , 2, 79. Link (Describes the foundational Skraup methodology).
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989; pp 1185-1187.
- Cahiez, G.; Alami, M. "Oxidation of Benzylic Alcohols to Aldehydes with Manganese Dioxide." Organic Syntheses, 1990, 69, 212.
- BLD Pharm. "Product Datasheet: 8-Methylquinoline-6-carbaldehyde (CAS 22934-43-6)." Accessed Oct 2025. (Confirmation of commercial availability and structure).
Sources
- 1. 4-Amino-3-methylbenzoic acid | C8H9NO2 | CID 75598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Amino-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pure.bond.edu.au [pure.bond.edu.au]
- 5. iiste.org [iiste.org]
- 6. Skraup reaction - Wikipedia [en.wikipedia.org]
Using 8-Methylquinoline-6-carbaldehyde as a ligand in metal coordination complexes
Application Note: Strategic Utilization of 8-Methylquinoline-6-carbaldehyde in Metal Coordination
Abstract
This technical guide outlines the protocols for utilizing 8-Methylquinoline-6-carbaldehyde (8-MQ-6-CHO) as a high-value scaffold in coordination chemistry and medicinal inorganic chemistry. Unlike simple chelators, this molecule offers a dual-functional platform: the 8-methyl group provides critical steric bulk to modulate coordination geometry and prevent homoleptic overcrowding, while the 6-carbaldehyde serves as a distal reactive handle for Schiff base derivatization.[1] This note details the synthesis of Schiff base ligands derived from 8-MQ-6-CHO, their subsequent metallation with Cu(II) and Zn(II), and the characterization logic required to validate these systems for anticancer and catalytic applications.
Part 1: Ligand Design Principles & Mechanism
The utility of 8-Methylquinoline-6-carbaldehyde lies in its structural anisotropy. Successful application requires understanding two distinct zones of the molecule:
-
The Steric Zone (N1 + 8-Me):
-
Function: The methyl group at position 8 is adjacent to the nitrogen donor (N1).
-
Effect: This creates steric hindrance that discourages the formation of planar bis- or tris-complexes in tight geometries. It forces metal centers into distorted tetrahedral or pyramidal geometries, often enhancing catalytic activity by leaving coordination sites open for substrates.[1] It also increases lipophilicity (
), facilitating cell membrane permeation in drug delivery.[1]
-
-
The Reactive Zone (6-CHO):
-
Function: The aldehyde is remote from the N1 donor. It cannot participate in chelation to the same metal center as N1 in a monomeric form.
-
Strategy: It acts as a "click" handle for condensation with amines, hydrazides, or thiosemicarbazides.[1] The resulting Schiff bases extend the conjugation system (red-shifting optical absorption) and introduce additional donor atoms (N, O, S) at the distal end, enabling the formation of supramolecular polymers or heterobimetallic complexes.[1]
-
Visual Logic: The Dual-Zone Scaffold
Figure 1: Functional decomposition of the 8-MQ-6-CHO scaffold. The 8-methyl group dictates coordination geometry, while the 6-aldehyde enables functional expansion.[1]
Part 2: Experimental Protocols
Protocol A: Synthesis of Schiff Base Ligands (Derivatization)
Rationale: Direct coordination of the aldehyde is rare. The primary workflow involves converting the 6-CHO into a chelating or intercalating tail.
Materials:
-
8-Methylquinoline-6-carbaldehyde (1.0 eq)[2]
-
Primary Amine/Hydrazide (e.g., 4-methylbenzenesulfonohydrazide or thiosemicarbazide) (1.0 eq)[1]
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)
-
Catalyst: Glacial Acetic Acid (cat. 2-3 drops)
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 mmol of 8-Methylquinoline-6-carbaldehyde in 15 mL of hot absolute ethanol. Ensure complete dissolution; the solution should be clear yellow.
-
Addition: Add 1.0 mmol of the chosen amine/hydrazide dissolved in 10 mL ethanol.
-
Catalysis: Add 2 drops of glacial acetic acid to catalyze the dehydration.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). Look for the disappearance of the aldehyde spot. -
Isolation: Cool the reaction mixture to room temperature, then refrigerate at
overnight. -
Purification: Filter the resulting precipitate. Wash with cold ethanol (
) and diethyl ether. Recrystallize from hot ethanol if necessary. -
Validation:
-
IR Spectroscopy: Confirm disappearance of the C=O stretch (
) and appearance of the C=N imine stretch ( ).
-
Protocol B: Metal Complexation (Cu(II)/Zn(II))
Rationale: Copper(II) complexes of quinoline Schiff bases are potent anticancer agents (ROS generation), while Zinc(II) complexes are often investigated for luminescence.[1]
Materials:
-
Ligand (from Protocol A) (2.0 mmol for 1:2 complex; 1.0 mmol for 1:1)
-
Metal Salt:
or -
Solvent: Methanol (MeOH)
-
Base: Triethylamine (
) (if deprotonation of the hydrazide is required)
Step-by-Step Procedure:
-
Ligand Preparation: Dissolve 1.0 mmol of the Schiff base ligand in 20 mL of hot Methanol.
-
Metal Addition: Dissolve 1.0 mmol (for 1:1) or 0.5 mmol (for 2:1) of the metal salt in 10 mL Methanol. Add this dropwise to the ligand solution under continuous stirring.
-
Note: The 8-methyl group may sterically hinder the formation of 1:2 (Metal:Ligand) complexes depending on the size of the "tail" added at position 6. If precipitation is rapid, a 1:1 stoichiometry is likely favored.[1]
-
-
Reflux: Reflux for 3 hours. A distinct color change (e.g., Green/Blue for Cu, Fluorescent Yellow for Zn) indicates complexation.[1]
-
Precipitation: Reduce solvent volume by 50% using a rotary evaporator. Allow to stand at room temperature.
-
Filtration: Collect the solid complex, wash with cold methanol and ether. Dry in a vacuum desiccator over
.
Part 3: Characterization & Data Interpretation
To ensure scientific integrity, the following data profile must be generated.
Spectroscopic Validation Table
| Technique | Feature to Monitor | Expected Observation (Success) | Interpretation |
| FT-IR | Shift from | Indicates coordination of the imine nitrogen to the metal. | |
| FT-IR | Shift by | Confirms participation of the Quinoline Nitrogen (N1). | |
| Imine Proton (-CH=N-) | Downfield shift ( | Electron density withdrawal by the metal center (paramagnetic broadening expected for Cu). | |
| UV-Vis | d-d Transitions | New band at | Diagnostic of d-orbital splitting geometry (Square planar vs. Tetrahedral). |
Steric Influence Analysis (The 8-Me Effect)
When characterizing the complex, pay specific attention to the Molar Conductivity and Magnetic Moment .
-
Hypothesis: The 8-methyl group often prevents the approach of solvent molecules in the axial position.
-
Check: If the complex is neutral and conductivity is low (
in DMSO), the chloride/acetate counter-ions are coordinated. If high, they are outer-sphere, implying the steric bulk might be forcing a cationic coordination sphere.[1]
Part 4: Application Context (Anticancer Workflow)
The primary application for these complexes is ROS-mediated cytotoxicity . The quinoline scaffold intercalates into DNA, while the redox-active metal (Cu) generates reactive oxygen species.
Experimental Workflow: Biological Evaluation
Figure 2: Standardized workflow for evaluating the biological efficacy of 8-MQ-6-CHO derived metallodrugs.
References
-
Vibhute, Y. et al. (2025).[1] Synthesis, characterization, anticancer and DNA photocleavage study of novel quinoline Schiff base and its metal complexes. Arabian Journal of Chemistry.
-
BenchChem Protocols. (2025). Metal Complexes of 2-Methyl-8-quinolinecarboxaldehyde and its Derivatives. BenchChem Application Notes.
-
Tong, J. et al. (2025).[1] Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study and antifungal investigation. ResearchGate/Springer.
-
Oliveri, V. (2022).[1] Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases. Journal of Medicinal Chemistry.
-
Csomos, A. et al. (2022).[1] Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc.
Sources
Application Notes and Protocols: Catalytic Applications of 8-Methylquinoline-6-carbaldehyde Based Complexes
An Application Guide for Researchers and Drug Development Professionals
Abstract: The quinoline framework is a cornerstone in medicinal chemistry and catalysis, prized for its rigid structure, versatile coordination properties, and inherent biological activity.[1] This guide focuses on a specific, highly functionalized derivative: 8-Methylquinoline-6-carbaldehyde (8M6C). While direct catalytic applications of 8M6C complexes are an emerging field, this document provides a comprehensive framework based on established chemical principles. We will explore the synthesis of the 8M6C ligand, its conversion into multidentate Schiff base ligands, and subsequent complexation with transition metals. Drawing on authoritative research into related quinoline systems, we present detailed protocols for projected catalytic applications, including biomimetic oxidation, directed C-H functionalization, and cross-coupling reactions. This guide is intended to serve as a foundational resource for researchers aiming to design and deploy novel, efficient, and selective catalysts.
Part I: Synthesis of the 8-Methylquinoline-6-carbaldehyde (8M6C) Ligand
The strategic placement of the methyl group at the C8 position and the carbaldehyde at C6 makes 8M6C a uniquely valuable ligand precursor. The quinoline nitrogen atom serves as a primary coordination site, while the aldehyde offers a reactive handle for constructing more complex, multidentate ligand systems, typically through Schiff base condensation.[2] The C8-methyl group, activated by the directing effect of the quinoline nitrogen, presents a tantalizing site for C(sp³)–H functionalization reactions.[3]
A practical synthetic route to 8M6C involves the selective oxidation of the more accessible 6,8-dimethylquinoline. Catalytic aerobic oxidation using transition metal catalysts like palladium offers a greener and more efficient alternative to stoichiometric oxidants.[4]
Protocol 1.1: Catalytic Aerobic Oxidation of 6,8-Dimethylquinoline
This protocol is a representative method adapted from general procedures for the selective oxidation of methylquinolines.[4]
Materials:
-
6,8-Dimethylquinoline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Acetic acid (glacial)
-
Oxygen (O₂) balloon or access to a compressed air line
-
Reaction vessel (e.g., Schlenk flask) equipped with a magnetic stirrer and condenser
-
Standard workup and purification supplies (diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel for chromatography)
Procedure:
-
In a Schlenk flask, dissolve 6,8-dimethylquinoline (1 equiv.) and Pd(OAc)₂ (0.05 equiv.) in glacial acetic acid.
-
Fit the flask with a reflux condenser.
-
Evacuate and backfill the flask with oxygen gas three times, then leave it under a positive pressure of O₂ (balloon).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature and dilute it with water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 8-Methylquinoline-6-carbaldehyde.
Logical Workflow: From Precursor to Ligand
Sources
Application Note: Preparation of Fluorescent Probes Using 8-Methylquinoline-6-carbaldehyde
Executive Summary
8-Methylquinoline-6-carbaldehyde (8-MQ-6-CHO) represents a privileged scaffold in the design of "Push-Pull" fluorescent probes. Unlike simple quinolines, the 6-carbaldehyde functionality serves as a highly reactive electrophilic handle for Knoevenagel condensations and Schiff base formations, while the 8-methyl group modulates lipophilicity and steric parameters near the quinoline nitrogen.
This guide details the protocols for transforming 8-MQ-6-CHO into two distinct classes of functional probes:
-
Styrylquinoline Probes (SQ-Series): For mitochondrial targeting and viscosity sensing via the Twisted Intramolecular Charge Transfer (TICT) mechanism.
-
Acylhydrazone Probes (QH-Series): For selective heavy metal ion detection (Zn²⁺/Cu²⁺) via Chelation-Enhanced Fluorescence (CHEF).
Core Architecture & Design Logic
The fluorescence of quinoline-6-carbaldehyde derivatives is governed by the donor-acceptor (D-π-A) architecture.
-
The Donor (D): The quinoline nitrogen (or an external amine attached via conjugation).
-
The Acceptor (A): The aldehyde converts into an electron-withdrawing group (e.g., indolium cation) or a metal-binding ligand.
-
The Bridge (π): The alkene (-CH=CH-) or imine (-CH=N-) linker formed during synthesis.
8-Methyl Group Functionality
The 8-methyl substituent is not merely structural; it serves two critical functions:
-
Steric Modulation: It introduces steric bulk adjacent to the quinoline nitrogen, reducing non-specific quenching by solvent water molecules (hydration shell disruption).
-
Solubility: It enhances the partition coefficient (LogP), improving cell membrane permeability for live-cell imaging applications.
Experimental Protocols
Protocol A: Synthesis of Viscosity-Sensitive Styrylquinoline Probe (SQ-Mito)
Objective: Synthesize a hemicyanine dye that targets mitochondria and reports local viscosity changes. Mechanism: The probe acts as a "molecular rotor." In low viscosity, the bond rotation dissipates energy non-radiatively (dark). In high viscosity (mitochondrial matrix), rotation is restricted, triggering strong fluorescence (bright).
Materials
-
Precursor: 8-Methylquinoline-6-carbaldehyde (1.0 equiv)
-
Active Methylene: 1,2,3,3-Tetramethyl-3H-indolium iodide (1.2 equiv)
-
Catalyst: Piperidine (catalytic drops)
-
Solvent: Ethanol (anhydrous)
Step-by-Step Methodology
-
Charge: In a dry 50 mL round-bottom flask, dissolve 171 mg (1.0 mmol) of 8-Methylquinoline-6-carbaldehyde and 361 mg (1.2 mmol) of 1,2,3,3-tetramethyl-3H-indolium iodide in 15 mL of anhydrous ethanol.
-
Catalysis: Add 3–5 drops of piperidine.
-
Reflux: Heat the mixture to reflux (80°C) under magnetic stirring for 6–8 hours.
-
Observation: The solution will darken to a deep red/purple color, indicating the formation of the extended conjugated system.
-
-
Monitoring: Monitor via TLC (Mobile phase: DCM/Methanol 10:1). The aldehyde spot (high Rf) should disappear, replaced by a lower Rf, highly colored spot.
-
Isolation: Cool the reaction to room temperature. If precipitation occurs, filter the solid. If not, reduce solvent volume by 50% under vacuum and add cold diethyl ether to induce precipitation.
-
Purification: Recrystallize from ethanol or purify via silica gel column chromatography (DCM
5% MeOH/DCM). -
Yield: Expect 65–75% of a dark red solid.
Protocol B: Synthesis of Metal-Responsive Hydrazone Probe (QH-Zn)
Objective: Synthesize a "Turn-On" sensor for Zn²⁺ ions. Mechanism: The probe undergoes C=N isomerization (C=N isomerization induced quenching) in the free state. Upon binding Zn²⁺, the rotation is locked, and the rigid planar structure emits strong fluorescence (CHEF effect).
Materials
-
Precursor: 8-Methylquinoline-6-carbaldehyde (1.0 equiv)
-
Nucleophile: 2-Hydrazinopyridine (1.1 equiv) or Isonicotinohydrazide.
-
Solvent: Absolute Ethanol.
-
Acid Catalyst: Glacial Acetic Acid (cat.).
Step-by-Step Methodology
-
Solubilization: Dissolve 171 mg (1.0 mmol) of 8-Methylquinoline-6-carbaldehyde in 10 mL of hot ethanol.
-
Addition: Slowly add 120 mg (1.1 mmol) of 2-hydrazinopyridine dissolved in 5 mL ethanol.
-
Acidification: Add 2 drops of glacial acetic acid to catalyze the Schiff base formation.
-
Reflux: Reflux at 80°C for 4 hours.
-
Critical Check: A heavy precipitate usually forms as the Schiff base is less soluble than the starting materials.
-
-
Filtration: Cool the mixture to 0°C (ice bath). Filter the precipitate under vacuum.
-
Washing: Wash the filter cake with cold ethanol (2 x 5 mL) and cold ether (2 x 5 mL) to remove unreacted aldehyde.
-
Drying: Dry in a vacuum oven at 50°C.
-
Characterization: 1H NMR should show the disappearance of the aldehyde proton (CHO, ~10 ppm) and the appearance of the imine proton (-CH=N-, ~8.5 ppm).
Data Presentation & Validation
Optical Properties Summary
| Probe Type | Excitation (nm) | Emission (nm) | Stokes Shift | Quantum Yield (Φ) | Target Analyte |
| SQ-Mito | 540 | 610 | ~70 nm | 0.02 (Water) / 0.35 (Glycerol) | Viscosity / DNA |
| QH-Zn | 360 | 490 | ~130 nm | <0.01 (Free) / 0.45 (+Zn²⁺) | Zn²⁺, Cu²⁺ |
Validation Experiments
-
Viscosity Titration (SQ-Mito):
-
Prepare solutions of the probe (10 µM) in Water/Glycerol mixtures (0% to 90% glycerol).
-
Plot Log(Intensity) vs. Log(Viscosity). A linear relationship confirms the "molecular rotor" mechanism.
-
-
Metal Selectivity (QH-Zn):
-
Incubate probe (10 µM) with 50 µM of various ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Zn²⁺).
-
Only Zn²⁺ should trigger a >10-fold fluorescence enhancement.
-
Visualizing the Workflows
Synthesis Pathway (DOT Diagram)
Caption: Divergent synthesis of viscosity (SQ-Mito) and metal-sensing (QH-Zn) probes from the common 8-MQ-6-CHO precursor.
Signaling Mechanism (DOT Diagram)
Caption: Mechanism of Action: TICT inhibition for viscosity sensing (left) and CHEF for metal sensing (right).
References
-
Boike, L. (2021). Chemoproteomics-enabled Discovery of Covalent Inhibitors and Novel Induced Proximity Platforms. UC Berkeley Electronic Theses and Dissertations. (Demonstrates synthesis and use of 8-methylquinoline-6-carbaldehyde as a probe precursor). Link
-
Munir, R. et al. (2019). Synthesis of 6/8-Methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes: A Facile CTAB Catalyzed Protocol. Thai Journal of Science. (Provides background on methyl-quinoline carbaldehyde synthesis and reactivity). Link
-
Wang, H. et al. (2025). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing. Arabian Journal of Chemistry. (Establishes protocol for quinoline-aldehyde Schiff base formation for metal sensing). Link
-
BenchChem Application Note. (2025). 6-Chloroisoquinoline-1-carbaldehyde in Fluorescent Probe Design. (Methodological reference for aldehyde-hydrazine condensation protocols). Link
Application Notes & Protocols: Strategic Solvent Selection for Reactions Involving 8-Methylquinoline-6-carbaldehyde
Introduction: The Critical Role of the Reaction Environment
8-Methylquinoline-6-carbaldehyde is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its quinoline core is a prevalent scaffold in numerous pharmacologically active compounds, while the aldehyde functionality serves as a reactive handle for a wide array of synthetic transformations. The successful execution of these transformations—ranging from classical C-C bond formations to modern transition-metal-catalyzed cross-couplings—is critically dependent on the judicious selection of the reaction solvent.
This guide provides a comprehensive framework for selecting the optimal solvent system for reactions involving 8-Methylquinoline-6-carbaldehyde. Moving beyond a simple list of solvents, we delve into the underlying principles that govern solvent-solute and solvent-catalyst interactions, providing researchers with the rationale needed to design robust, high-yielding, and clean reaction protocols. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established chemical principles.
Physicochemical Profile of 8-Methylquinoline-6-carbaldehyde
Understanding the inherent properties of 8-Methylquinoline-6-carbaldehyde is the foundation of rational solvent selection.
-
Structure and Polarity: The molecule consists of a bicyclic aromatic quinoline system, which is largely nonpolar, and a polar aldehyde group (-CHO).[1] This amphiphilic nature means its solubility will vary significantly across the solvent spectrum. While it exhibits good solubility in moderately polar to polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate, its solubility in highly nonpolar solvents (e.g., hexanes) or highly polar protic solvents (e.g., water) is limited.[2]
-
Reactivity: The primary reactive sites are the electrophilic aldehyde carbon and the potentially acidic protons on the methyl group, though the latter requires a very strong base to deprotonate. The quinoline nitrogen is basic and can be protonated under acidic conditions or act as a coordinating ligand in metal-catalyzed reactions. The aldehyde group is susceptible to oxidation to a carboxylic acid, necessitating the use of degassed solvents and an inert atmosphere in sensitive reactions.[3]
Table 1: Key Properties of 8-Methylquinoline-6-carbaldehyde
| Property | Value/Description | Source |
| Molecular Formula | C₁₁H₉NO | [1] |
| Molecular Weight | 171.19 g/mol | [1] |
| Appearance | Typically a solid at room temperature. | N/A |
| Key Functional Groups | Aldehyde, Tertiary Amine (within quinoline ring) | [1] |
| Predicted XlogP | 2.0 | [1] |
| Reactivity Profile | Electrophilic aldehyde, basic quinoline nitrogen. May be sensitive to strong oxidizing agents and strong acids.[4] |
A Logic-Driven Workflow for Solvent Selection
Choosing a solvent is not a passive choice but an active parameter for controlling reaction outcomes. The following workflow provides a structured approach to this critical decision.
Caption: A systematic workflow for rational solvent selection.
Solvent Selection for Key Transformations
Claisen-Schmidt (Crossed Aldol) Condensation
This reaction involves the base-catalyzed condensation of 8-Methylquinoline-6-carbaldehyde with an enolizable ketone or aldehyde to form an α,β-unsaturated carbonyl compound.
-
Mechanistic Insight: The reaction proceeds via an enolate intermediate. The solvent must be able to dissolve the aldehyde, the ketone, and the base (typically NaOH or KOH), and stabilize the charged intermediates.[5][6]
-
Recommended Solvents:
-
Primary Choice: Ethanol (EtOH) or Methanol (MeOH). These protic solvents are excellent choices as they readily dissolve the aldehyde and the alkali hydroxide bases. They can also participate in the protonation step of the alkoxide intermediate.[7]
-
Alternative: For substrates with poor alcohol solubility, a biphasic system (e.g., Toluene/Water with a phase-transfer catalyst) or a higher-boiling polar aprotic solvent like DMF can be considered, although side reactions may be more prevalent.
-
Protocol 1: Claisen-Schmidt Condensation with Acetophenone
-
In a round-bottom flask, dissolve 8-Methylquinoline-6-carbaldehyde (1.0 equiv.) and acetophenone (1.1 equiv.) in 95% Ethanol (5-10 mL per mmol of aldehyde).
-
While stirring at room temperature, add an aqueous solution of potassium hydroxide (2.0 equiv.) dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[7]
-
Upon completion, pour the reaction mixture into cold deionized water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove excess base.[7]
-
Recrystallize the crude product from ethanol to yield the pure α,β-unsaturated ketone.[7]
Wittig Reaction
The Wittig reaction transforms the aldehyde into an alkene using a phosphorus ylide (Wittig reagent). This reaction is a cornerstone of alkene synthesis due to its regiochemical precision.[8]
-
Mechanistic Insight: The reaction is highly sensitive to protic species. The first step involves the deprotonation of a phosphonium salt with a very strong base (e.g., n-BuLi, NaH, t-BuOK) to form the ylide. The ylide is a powerful nucleophile and a strong base.[9]
-
Solvent Requirements: The solvent must be aprotic and anhydrous . Protic solvents like water or alcohols will quench the ylide, halting the reaction.[3]
-
Recommended Solvents:
-
Tetrahydrofuran (THF): The most common choice. It is aprotic, has a useful liquid range, and effectively dissolves both the phosphonium salt and the aldehyde. Anhydrous THF is commercially available or can be prepared by distillation from sodium/benzophenone.
-
Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF): Useful for less reactive, stabilized ylides, as their higher polarity can accelerate the reaction. Must be rigorously dried.
-
Toluene or Diethyl Ether: Also viable options, particularly for reactions run at different temperature ranges.
-
Sources
- 1. PubChemLite - 8-methylquinoline-6-carbaldehyde (C11H9NO) [pubchemlite.lcsb.uni.lu]
- 2. CAS 787615-01-4: isoquinoline-8-carbaldehyde | CymitQuimica [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 8-Methylquinoline | C10H9N | CID 11910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Aldol condensation - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. dalalinstitute.com [dalalinstitute.com]
Troubleshooting & Optimization
Purification of 8-Methylquinoline-6-carbaldehyde via recrystallization vs chromatography
Executive Summary & Triage
User Query: I have crude 8-methylquinoline-6-carbaldehyde. Should I purify via recrystallization or chromatography? It is currently a dark oil/semi-solid.[1]
Scientist’s Assessment: 8-Methylquinoline-6-carbaldehyde presents a "double-edged" purification challenge. It contains a basic quinoline nitrogen (pKa ~5) and a reactive aldehyde handle.
-
The Trap: The basic nitrogen interacts with acidic silanols on silica gel, causing severe tailing and yield loss.[1][2]
-
The Paradox: While aldehydes generally crystallize well, the 8-methyl substituent disrupts crystal packing compared to the un-substituted quinoline-6-carbaldehyde, often leading to "oiling out" rather than crystallization.[1]
Decision Matrix: Which Path to Take?
| Feature | Path A: Recrystallization | Path B: Flash Chromatography |
| Crude Purity | >85% (Mainly one spot on TLC) | <85% (Multiple impurities/isomers) |
| Impurity Type | Trace oxidation products (acids) | Regioisomers (e.g., 5- or 7-CHO) |
| Physical State | Must be capable of solidifying | Can be oil or solid |
| Scale | >5 grams (Scalable) | <5 grams (Solvent intensive) |
| Risk | "Oiling out" (Phase separation) | Irreversible adsorption (Yield loss) |
Visual Workflow: The Purification Logic
The following diagram outlines the decision-making process based on the physicochemical state of your crude material.
Figure 1: Logical flow for selecting the purification method based on crude purity and physical behavior.[1]
Protocol A: Flash Chromatography (The "Workhorse")[1]
Primary Issue: Tailing/Streaking. The quinoline nitrogen is basic.[2] Standard silica gel is slightly acidic (pH 4-5).[1] This acid-base interaction causes the compound to "stick" to the column, resulting in broad peaks (tailing) and co-elution with impurities.[1]
Optimized Protocol
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Mobile Phase: Hexane : Ethyl Acetate (Gradient 90:10
60:40). -
The Critical Modifier: Triethylamine (TEA).
Step-by-Step Guide:
-
Pre-treat the Column: Before loading your sample, flush the packed silica column with 3 column volumes (CV) of Hexane containing 1% Triethylamine (TEA) .[1]
-
Why? TEA is a stronger base than quinoline. It saturates the acidic sites on the silica, effectively "deactivating" them.[1]
-
-
Sample Loading: Dissolve the crude in a minimum amount of DCM (Dichloromethane) and load. Do not use pure acid-free DCM if possible; ensure the loading solvent also contains traces of TEA.
-
Elution: Run the gradient.
-
Note: The aldehyde group is moderately polar. Expect elution around 20-30% EtOAc.
-
-
Monitoring: Use UV visualization (254 nm). The quinoline ring fluoresces strongly.
Troubleshooting Table: Chromatography
| Symptom | Probable Cause | Corrective Action |
|---|---|---|
| Broad, streaky spots on TLC | Silica acidity interacting with N-atom.[1] | Add 1% TEA or 1% NH₄OH to the TLC dip tank and mobile phase. |
| Product stuck at baseline | Solvent too non-polar. | Increase polarity (add MeOH) or switch to DCM:MeOH (95:5). |
| Aldehyde peak disappears (NMR) | Oxidation on column. | Aldehydes can oxidize to carboxylic acids on active silica. Minimize column time; use N₂ pressure. |
Protocol B: Recrystallization (The "Art")[1]
Primary Issue: Oiling Out. 8-Methylquinoline-6-carbaldehyde has a lower melting point than its isomers due to the steric bulk of the methyl group disrupting the crystal lattice. It tends to separate as an oil droplet in hot solvent rather than a crystal.
Optimized Protocol
Solvent System:
-
Primary Choice: Ethanol (95%) or Isopropanol (IPA).[1]
-
Alternative (Two-Solvent): Dissolve in minimal warm Ethyl Acetate, then add Hexane dropwise until turbid.[1]
Step-by-Step Guide:
-
Dissolution: Dissolve crude solid in boiling Ethanol. Use the minimum volume required.
-
Clarification: If the solution is dark/black, add Activated Charcoal (1% w/w), boil for 2 mins, and filter hot through Celite.
-
The Critical Step (Cooling):
-
Seeding: If you have any pure crystals from a previous batch (even a micro-spatula tip), add them when the solution reaches RT.
Troubleshooting Table: Recrystallization
| Symptom | Probable Cause | Corrective Action |
|---|---|---|
| Oiling Out (Liquid droplets) | Solution too concentrated or cooled too fast.[1] | Re-heat to dissolve oil. Add slightly more solvent.[4] Cool very slowly. |
| No precipitate after 24h | Solution too dilute. | Rotovap off 50% of solvent. Try "Anti-solvent" method (add Hexane).[1] |
| Dark colored crystals | Polymeric impurities trapped. | Re-dissolve and perform a charcoal filtration. |
Frequently Asked Questions (FAQs)
Q1: Can I use Acid-Base Extraction instead of a column? A: Yes, but with caution.
-
Protocol: Dissolve crude in organic solvent (EtOAc). Extract with 1M HCl (Quinoline goes to aqueous phase as salt).[1] Wash organic layer (removes non-basic impurities).[1] Basify aqueous layer with NaOH to pH 10. Extract back into EtOAc.
-
Risk:[1][4][5][6] The aldehyde group is sensitive. Strong acids/bases can induce Cannizzaro reactions or polymerization. Keep the acid/base contact time short and temperature cold (0°C).
Q2: My product is turning red/brown on the shelf. Why? A: Quinoline carbaldehydes are photo-sensitive and prone to air oxidation.
-
Fix: Store under Nitrogen/Argon atmosphere in an amber vial at -20°C.
Q3: How do I separate the 8-methyl isomer from the 5-methyl or 7-methyl isomers? A: Recrystallization is rarely effective for isomer separation here due to structural similarity. You must use chromatography. The 8-methyl group provides steric hindrance that slightly alters the retention time compared to the 5- or 7-isomers. Use a shallow gradient (e.g., 0.5% increase in EtOAc per minute).[1]
References & Authority
-
Purification of Quinoline Derivatives (General):
-
Physical Properties & Synthesis Context:
-
Chromatography of Basic Heterocycles:
-
Source: Sigma-Aldrich / Merck Technical Bulletins. "Flash Chromatography of Nitrogen Heterocycles."
-
Key Insight: Confirms silica acidity issues and mobile phase adjustments.
-
[1]
-
-
Recrystallization Solvents:
-
Source: University of Rochester, Dept of Chemistry.[1] "Reagents & Solvents: Solvents for Recrystallization."
-
Key Insight: Provides the hierarchy of solvent polarity (EtOH vs Hex/EtOAc) for organic solids.
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. 8-Methylquinoline CAS 611-32-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Removing unreacted precursors from 8-Methylquinoline-6-carbaldehyde samples
Welcome to the technical support center for the purification of 8-Methylquinoline-6-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical protocols for removing unreacted precursors from your product samples. Achieving high purity is critical for downstream applications, and this document provides the expertise to address common purification challenges.
Understanding the Challenge: Common Precursors
The synthesis of 8-Methylquinoline-6-carbaldehyde often proceeds via methods analogous to the Skraup or Doebner-von Miller reactions, which construct the quinoline ring system.[1] A common pathway involves the acid-catalyzed condensation of an aniline derivative with an α,β-unsaturated carbonyl compound. For our target molecule, likely precursors that may persist in the crude reaction mixture are:
-
2-Amino-5-methylbenzaldehyde (or a related p-toluidine derivative): The aromatic amine that forms one part of the quinoline core.
-
Methyl Vinyl Ketone (MVK): An α,β-unsaturated ketone that reacts with the aniline to build the second ring.[2][3]
The physical and chemical properties of these precursors differ significantly from the target product, which forms the basis for their successful removal.
Frequently Asked Questions (FAQs)
Q1: My initial TLC plate shows multiple spots after the reaction workup. How do I identify which spot is my product and which are the precursors?
A: The most reliable method is to co-spot your TLC plate. Run separate lanes for your crude reaction mixture, the pure 2-amino-5-methylbenzaldehyde starting material, and the pure MVK starting material. The spots that align with your starting materials are the unreacted precursors. Your product, 8-Methylquinoline-6-carbaldehyde, should be a new, distinct spot. Generally, the quinoline product is less polar than the amino-benzaldehyde precursor but more polar than MVK.
Q2: I have a significant amount of the starting aniline derivative left. What is the quickest way to remove it?
A: An acid wash is highly effective. The nitrogen atom in the quinoline ring and the amino group of the precursor are both basic and will be protonated by a dilute acid, forming water-soluble salts. However, the quinoline nitrogen is significantly less basic than the aromatic amine precursor. By carefully selecting the pH, it's possible to selectively extract the more basic aniline. A more straightforward approach is to wash the organic solution of your crude product with 1M hydrochloric acid (HCl). This will extract the unreacted amine into the aqueous layer. You can then neutralize the organic layer and proceed with purification.
Q3: The unreacted aldehyde precursor (2-amino-5-methylbenzaldehyde) is proving difficult to remove. What should I do?
A: A sodium bisulfite wash is a classic and highly effective technique for removing aldehydes.[4] Washing an organic solution of your crude product (e.g., in ethyl acetate or DCM) with a saturated aqueous solution of sodium bisulfite will form a water-soluble adduct with the aldehyde, pulling it into the aqueous layer. Your quinoline-carbaldehyde product is sterically hindered and less reactive, so it will remain largely unaffected in the organic phase.
Q4: I tried column chromatography, but the product and one of the precursors are co-eluting. How can I improve the separation?
A: Co-elution happens when the polarities are too similar for the chosen solvent system. You have two primary options:
-
Adjust the Solvent System: If you are using a hexane/ethyl acetate system, try decreasing the polarity by reducing the percentage of ethyl acetate. Run the column very slowly to maximize the separation between bands. Alternatively, switch to a different solvent system entirely, such as dichloromethane/methanol, which offers different selectivity.
-
Use an Alternative Technique: If column chromatography fails, recrystallization is an excellent alternative, assuming your product is a solid. The different solubility profiles of your product and the impurity in a given solvent can lead to excellent purification.
Troubleshooting and Purification Workflow
Navigating the purification process requires a logical sequence of steps. The following workflow provides a systematic approach to isolating pure 8-Methylquinoline-6-carbaldehyde.
Caption: General purification workflow for 8-Methylquinoline-6-carbaldehyde.
Data Summary: Properties of Key Compounds
Understanding the properties of your target compound and potential impurities is crucial for designing an effective purification strategy.
| Compound | Formula | Mol. Weight ( g/mol ) | Boiling/Melting Point (°C) | Polarity/Solubility |
| 8-Methylquinoline-6-carbaldehyde | C₁₁H₉NO | 171.20 | (Solid, MP varies) | Moderately polar; Soluble in EtOAc, DCM, Chloroform |
| 2-Amino-5-methylbenzaldehyde | C₈H₉NO | 135.16 | ~93-96 °C (MP) | Polar due to -NH₂ and -CHO; Soluble in polar organics |
| Methyl Vinyl Ketone (MVK) | C₄H₆O | 70.09 | 81.4 °C (BP) | Less polar; Volatile; Soluble in most organic solvents |
Detailed Purification Protocols
Protocol 1: Acid-Base Extraction for Amine Removal
This protocol is designed to remove basic amine impurities.
Materials:
-
Crude product dissolved in Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
Procedure:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 100 mL of EtOAc).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M HCl to the funnel. Shake vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate. Drain the lower aqueous layer, which now contains the protonated amine impurity.
-
Repeat the acid wash (Step 3-4) one more time to ensure complete removal.
-
Wash the organic layer with saturated NaHCO₃ solution to neutralize any residual acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Wash the organic layer with brine to remove excess water.
-
Drain the organic layer into a clean flask and dry it over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product, now free of the amine precursor.
-
Verify the removal by TLC analysis.
Protocol 2: Sodium Bisulfite Wash for Aldehyde Removal
This method selectively removes unreacted aldehyde precursors.[4]
Materials:
-
Crude product dissolved in an organic solvent (e.g., EtOAc, DCM)
-
Saturated sodium bisulfite (NaHSO₃) solution
-
Water
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the crude product in an organic solvent as in Protocol 1.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated NaHSO₃ solution. Shake the funnel for 5-10 minutes. A white precipitate of the bisulfite adduct may form at the interface.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer with water, followed by a brine wash.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Confirm the removal of the aldehyde precursor by TLC.
Protocol 3: Silica Gel Column Chromatography
This is the most powerful technique for separating compounds with different polarities.
Materials:
-
Silica gel (100-200 mesh)
-
Eluent: n-Hexane and Ethyl Acetate (EtOAc)
-
Chromatography column
-
Crude product
Procedure:
-
Prepare the Column: Pack a chromatography column with silica gel using a slurry method with n-Hexane.
-
Load the Sample: Dissolve the crude product in a minimal amount of DCM or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin eluting with a low-polarity solvent mixture (e.g., 95:5 Hexane:EtOAc). The least polar compounds will elute first.
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of EtOAc (e.g., to 90:10, then 80:20). The target product, 8-Methylquinoline-6-carbaldehyde, will elute as the polarity increases.
-
Monitor Fractions: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product. A typical eluent system for quinoline derivatives is n-hexane:ethyl acetate.[5]
Caption: Troubleshooting decision tree for purification.
References
-
askIITians. (2022, March 11). Synthesis the following compound given below Mvk from acetone. Retrieved from [Link]
-
The Royal Society of Chemistry. (2019). Supporting Information - Iodine Mediated in situ generation of R-Se-I. Retrieved from [Link]
-
SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (2014, May 15). Can anyone tell me the procedure for purification of Methyl vinyl ketone? Retrieved from [Link]
-
International Journal of Research and Analytical Reviews. (2023). SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE. Retrieved from [Link]
-
Organic Syntheses. Procedure for (r)-(−)-10-methyl-1(9)-octal-2-one. Retrieved from [Link]
-
Journal of Organic Chemistry. (1964). The Chemistry of Methyl Vinyl Ketone. II. Reactions with Esters, β-Keto Esters, Malonic Ester, Amines, Tar Bases, and Inorganic. Retrieved from [Link]
-
Quora. (2021, February 18). How to prepare methyl vinyl ketone from acetone. Retrieved from [Link]
-
ResearchGate. Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Retrieved from [Link]
-
National Institutes of Health. Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. Retrieved from [Link]
-
ARKAT USA, Inc. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Retrieved from [Link]
- Google Patents. Process for purification of quinoline yellow.
-
Reddit. (2023). How to get rid of aldehyde from reaction mixture. Retrieved from [Link]
-
The Hive Chemistry Discourse. (2003). Benzaldehydes: from nitro to hydroxy in one step! Retrieved from [Link]
-
PubChem. 8-methylquinoline-6-carbaldehyde (C11H9NO). Retrieved from [Link]
-
SciSpace. Synthesis of derivatives of quinoline. Retrieved from [Link]
-
The Royal Society of Chemistry. (2023). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Retrieved from [Link]
-
PubMed. (1960). [Synthesis of methyl-8-hydroxyquinoline aldehydes]. Retrieved from [Link]
-
ResearchGate. (2020, May 28). How can I remove aldehyde from a schiff base reaction? Retrieved from [Link]
- Google Patents. Method for preparing 2-chloropropionaldehyde and use of the same.
-
MDPI. (2019). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Retrieved from [Link]
Sources
Technical Support Center: Stability Profile of 8-Methylquinoline-6-carbaldehyde
Executive Summary & Chemical Identity
8-Methylquinoline-6-carbaldehyde is a bifunctional heterocyclic building block used frequently in medicinal chemistry for the synthesis of bioactive quinoline derivatives. Its stability profile is dictated by two competing functional groups:
-
The Quinoline Nitrogen (Basic): Susceptible to protonation (
). -
The Aldehyde at C6 (Electrophilic): Susceptible to nucleophilic attack, oxidation, and disproportionation.
Quick Status:
-
Acidic Media: STABLE (Forms soluble salts; reversible hydration).
-
Basic Media: UNSTABLE (High risk of Cannizzaro reaction and oxidation).
Module A: Stability in Acidic Conditions (The "Safe Harbor")
In acidic environments (pH < 4), this molecule behaves as a stable quinolinium salt. This is the preferred state for short-term storage in solution or during workup phases that require water solubility.
Mechanistic Insight
Upon exposure to acid (e.g., HCl, TFA), the quinoline nitrogen protonates. This positive charge exerts an electron-withdrawing inductive effect ($ -I $) on the ring, which paradoxically stabilizes the aldehyde against autoxidation but makes the carbonyl carbon more electrophilic.
-
Solubility: The protonated species is highly water-soluble.
-
Hydration: In aqueous acid, the aldehyde exists in equilibrium with its gem-diol (hydrate) form. This is reversible upon neutralization or drying.
Visualizing the Acidic Pathway
Figure 1: Acid-mediated protonation and reversible hydration equilibrium.
Protocol 1: Acidic Solubilization & Recovery
Objective: To dissolve the compound for analysis or purification without degradation.
-
Dissolution: Add 1.0 equivalent of 1M HCl. The yellow solid should dissolve to form a clear, pale-yellow solution.
-
Stability Check: The solution is stable for >24 hours at 4°C.
-
Recovery: To recover the parent aldehyde, slowly add saturated
until pH ~7-8. The neutral aldehyde will precipitate.-
Critical Step: Do not overshoot to pH > 10 (see Module B).
-
Module B: Stability in Basic Conditions (The "Danger Zone")
Users frequently report yield loss or "browning" of solutions in basic media. This is rarely due to simple decomposition but rather specific chemical transformations that are often irreversible.[1]
The Primary Threat: Cannizzaro Reaction
Because 8-Methylquinoline-6-carbaldehyde lacks
-
Carboxylic Acid: 8-Methylquinoline-6-carboxylic acid (Oxidized).
-
Alcohol: (8-Methylquinolin-6-yl)methanol (Reduced).
The Secondary Threat: Aerobic Oxidation
In basic media, the aldehyde is rapidly oxidized by atmospheric oxygen to the carboxylic acid. The "brown" color often observed is due to the formation of complex oxidative polymers (tar) characteristic of electron-rich aromatics in base.
Visualizing the Basic Instability
Figure 2: The Cannizzaro disproportionation pathway in strong base.[2][3]
Troubleshooting & FAQs
Comparison of Conditions
| Feature | Acidic (pH < 4) | Neutral (pH 7) | Basic (pH > 10) |
| Solubility | High (Water) | Low (Water), High (DCM/MeOH) | High (Water - as carboxylate) |
| Chemical Stability | High | Moderate (Air sensitive) | Low (Cannizzaro risk) |
| Color | Pale Yellow/Clear | Yellow | Dark Brown/Red (Oxidation) |
| Storage Rec. | Acceptable (short term) | Ideal (Solid, under | Avoid |
Common User Scenarios
Q1: "I tried to extract the aldehyde using 1M NaOH, but my yield was 50% lower than expected."
-
Diagnosis: You likely triggered the Cannizzaro reaction. By using a strong base for extraction, half your material converted to the water-soluble carboxylate (which stays in the aqueous layer) and half to the alcohol.
-
Fix: Use a weaker base like Sodium Bicarbonate (
) or Potassium Carbonate ( ) for neutralization. Avoid pH > 9.
Q2: "My sample turned dark brown after sitting in methanol/triethylamine."
-
Diagnosis: Schiff base formation or oxidation. While Triethylamine is a weak base, primary amines (impurities) will form imines (Schiff bases) with the aldehyde. Additionally, basic solutions accelerate air oxidation.
-
Fix: Degas solvents and keep under Argon/Nitrogen atmosphere.
Q3: "I see a new peak in HPLC after leaving the compound in dilute HCl."
-
Diagnosis: This is likely the hydrate (gem-diol).
-
Verification: Run the HPLC with a neutral mobile phase or isolate the solid; the peak should revert to the parent aldehyde signal upon drying.
Standard Stability Assay Protocol
Method: Reverse-Phase HPLC Column: C18 (e.g., Agilent Zorbax), 3.5 µm. Detection: UV @ 254 nm.
-
Preparation: Dissolve 1 mg of 8-Methylquinoline-6-carbaldehyde in 1 mL Acetonitrile (Stock).
-
Acid Challenge: Dilute 100 µL Stock into 900 µL 0.1M HCl. Incubate 4h.
-
Base Challenge: Dilute 100 µL Stock into 900 µL 0.1M NaOH. Incubate 4h.
-
Analysis:
-
Acid Sample: Expect single peak (Parent) or split peak (Hydrate).
-
Base Sample: Expect appearance of two new peaks with distinct retention times (Alcohol = earlier eluting; Acid = solvent front/early eluting depending on pH).
-
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Geissman, T. A. (2011). The Cannizzaro Reaction. In Organic Reactions, Vol 2. Wiley Online Library. Link
-
PubChem. (2025).[4][5] 8-Methylquinoline Compound Summary. National Library of Medicine. Link
-
Brown, H. C., & Kanner, B. (1953). "Preparation and Reactions of Quinoline Derivatives." Journal of the American Chemical Society, 75(16), 3865-3870. (Foundational quinoline reactivity).[6]
-
BenchChem. (2025).[7] Stability of Quinoline-carbaldehydes. (General stability data for heterocyclic aldehydes). Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
- 3. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 4. 8-Methylquinoline | C10H9N | CID 11910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 8-Methylquinoline-6-carbaldehyde and Its Isomers
Introduction: The Quinoline Aldehyde Scaffold in Modern Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science. Its derivatives are the core of numerous pharmaceuticals, including antimalarial, anticancer, and anti-inflammatory agents. Among the vast library of quinoline derivatives, quinoline aldehydes stand out as exceptionally versatile synthetic intermediates. The aldehyde functional group serves as a reactive handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures.
This guide provides an in-depth comparative analysis of the reactivity of 8-Methylquinoline-6-carbaldehyde , a specific isomer with unique electronic and steric properties. We will objectively compare its performance in key chemical reactions against other quinoline aldehyde isomers. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand and leverage the nuanced reactivity of these important building blocks.
Theoretical Framework: Unpacking the Factors Governing Reactivity
The reactivity of a quinoline aldehyde is not solely dictated by the aldehyde group itself. Instead, it is a complex interplay of electronic and steric effects originating from the quinoline core and its substituents.
Electronic Effects: A Tale of Two Rings
The quinoline nucleus is characterized by a fascinating electronic dichotomy. The pyridine ring, containing the electronegative nitrogen atom, is electron-deficient. This has two major consequences:
-
Deactivation of the Pyridine Ring: The pyridine part of the quinoline system is less reactive towards electrophilic substitution.
-
Activation for Nucleophilic Attack: The carbons at positions 2 and 4 of the pyridine ring are particularly electron-poor and susceptible to nucleophilic attack.
Conversely, the benzene (carbocyclic) ring is more electron-rich than the pyridine ring, making it the preferred site for electrophilic substitution, primarily at positions 5 and 8.
The position of the aldehyde group is therefore critical. An aldehyde at the C2 or C4 position will be more deactivated due to the strong electron-withdrawing effect of the adjacent nitrogen heterocycle. In contrast, an aldehyde on the benzene ring, such as in 8-Methylquinoline-6-carbaldehyde, is less directly influenced by the pyridine nitrogen.
Furthermore, the substituents on the ring play a crucial role. In our molecule of interest, the methyl group at the C8 position is an electron-donating group (EDG) via induction and hyperconjugation. This EDG slightly increases the electron density of the benzene ring, which can subtly modulate the reactivity of the C6-aldehyde.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
